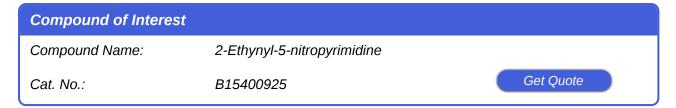


## Theoretical and Experimental Insights into 2-Ethynyl-5-nitropyrimidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comprehensive theoretical data for **2-Ethynyl-5-nitropyrimidine** (CAS: 1196146-91-4) is limited in publicly available scientific literature. This guide provides a detailed overview based on established principles and data from structurally related compounds, including substituted nitropyrimidines and ethynylpyrimidines, to infer its probable characteristics and guide future research.

### Introduction

**2-Ethynyl-5-nitropyrimidine** is a heterocyclic compound featuring a pyrimidine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety suggests potential applications in medicinal chemistry and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro group is a well-known pharmacophore, and the ethynyl group provides a handle for further functionalization via reactions like "click chemistry."

This document outlines the probable theoretical and experimental characteristics of **2-Ethynyl-5-nitropyrimidine**, drawing parallels from closely related analogues.

# Molecular and Spectroscopic Properties (Theoretical)



While specific theoretical studies on **2-Ethynyl-5-nitropyrimidine** are not readily available, density functional theory (DFT) calculations are a standard approach for predicting the properties of such molecules.

Table 1: Predicted Molecular Properties of 2-Ethynyl-5-nitropyrimidine

Property	Predicted Value/Information	Basis of Prediction
Molecular Formula	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	149.11 g/mol	-
Geometry	Planar pyrimidine ring with a linear ethynyl group.	General chemical principles and DFT optimizations on similar structures.
Dipole Moment	Expected to be significant due to the strongly electronwithdrawing nitro group.	Comparison with other nitropyrimidine derivatives.
HOMO-LUMO Gap	Predicted to be relatively small, suggesting potential for chemical reactivity and charge transfer interactions.	DFT calculations on analogous nitropyrimidine systems often show a small energy gap.

Table 2: Predicted Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine



Spectroscopic Technique	Predicted Chemical Shifts / Frequencies	Rationale
<sup>1</sup> H NMR	Pyrimidine protons expected in the $\delta$ 8.5-9.5 ppm range. Ethynyl proton expected around $\delta$ 3.0-3.5 ppm.	Downfield shift due to the electron-withdrawing nature of the pyrimidine ring and nitro group.
<sup>13</sup> C NMR	Pyrimidine carbons expected in the $\delta$ 120-160 ppm range. Ethynyl carbons expected around $\delta$ 70-90 ppm.	Chemical shifts are influenced by the electronegativity of adjacent atoms and aromaticity.
IR Spectroscopy	C≡C stretch (alkyne) ~2100- 2260 cm <sup>-1</sup> . N-O stretch (nitro) ~1500-1550 cm <sup>-1</sup> (asymmetric) and ~1300-1350 cm <sup>-1</sup> (symmetric). C-N and C=N stretches characteristic of the pyrimidine ring.	Standard group frequencies for the respective functional groups.

## **Synthesis and Experimental Protocols**

A definitive, published synthesis for **2-Ethynyl-5-nitropyrimidine** is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyrimidines. A common approach involves the condensation of a **1**,3-dicarbonyl compound (or its equivalent) with an amidine. For ethynyl-substituted pyrimidines, a Sonogashira coupling is a standard method.

### **Proposed Synthetic Workflow:**



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Caption: Proposed synthetic workflow for **2-Ethynyl-5-nitropyrimidine**.



## **Detailed Experimental Protocol (Hypothetical):**

Reaction: Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene followed by deprotection.

#### Materials:

- 2-chloro-5-nitropyrimidine
- Trimethylsilylacetylene
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine or diisopropylethylamine)
- Solvent (e.g., anhydrous THF or DMF)
- Tetrabutylammonium fluoride (TBAF) for deprotection
- Standard workup and purification reagents (ethyl acetate, brine, silica gel)

#### Procedure:

- To a solution of 2-chloro-5-nitropyrimidine in anhydrous THF, add the palladium catalyst, copper(I) iodide, and the base.
- Degas the mixture with argon or nitrogen.
- Add trimethylsilylacetylene dropwise and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



- Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.
- Dissolve the intermediate in THF and treat with a solution of TBAF.
- Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
- Work up the reaction by adding water and extracting with an organic solvent.
- Purify the final product by column chromatography or recrystallization.

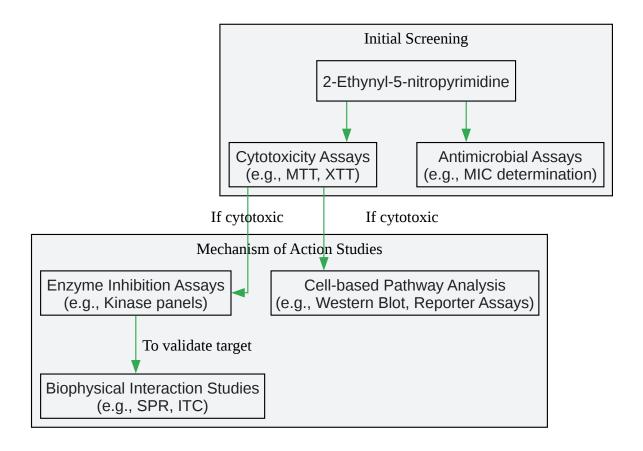
## **Potential Biological Activity and Signaling Pathways**

The biological activity of **2-Ethynyl-5-nitropyrimidine** has not been reported. However, the nitropyrimidine scaffold is present in various biologically active molecules. Nitro-containing compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen species.

Many pyrimidine derivatives act as inhibitors of various kinases or other enzymes. Given its structure, **2-Ethynyl-5-nitropyrimidine** could potentially be investigated as an inhibitor in pathways relevant to cancer or infectious diseases.

## Logical Relationship for Investigating Biological Activity:





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Caption: A logical workflow for the biological evaluation of the title compound.

## **Conclusion and Future Directions**

**2-Ethynyl-5-nitropyrimidine** represents an under-explored molecule with potential for further investigation. The lack of direct experimental data necessitates that initial studies focus on establishing a reliable synthetic route and performing comprehensive spectroscopic and structural characterization. Subsequent research can then delve into its potential biological activities, guided by the known pharmacology of related nitropyrimidine derivatives. The ethynyl group offers a valuable tool for the development of chemical probes or for conjugation to other molecules to explore its therapeutic potential. Theoretical studies, such as DFT and molecular docking, will be crucial in rationalizing experimental findings and guiding the design of future analogues with improved properties.







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